N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
The compound N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-methoxybenzamide group and at the 5-position with a 3-methanesulfonylphenyl moiety. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-8-6-11(7-9-13)15(21)18-17-20-19-16(25-17)12-4-3-5-14(10-12)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBFPCQDUAMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the methoxy and methylsulfonylphenyl groups. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxy Group: This step may involve the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Introduction of the Methylsulfonylphenyl Group: This can be accomplished through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or specific enzymes. If used as an anti-inflammatory agent, it may inhibit cyclooxygenase enzymes or other inflammatory pathways.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Sulfonyl Substituents
Sulfonyl and sulfonamide groups are critical for target binding and solubility modulation. Key comparisons include:
Key Observations :
Analogues with Heterocyclic/Aromatic Substituents
Substituents on the oxadiazole ring influence bioactivity and physicochemical properties:
Key Observations :
- Heterocyclic Substituents : Thiophen () and furan (LMM11) substituents reduce molecular weight compared to bulkier groups like dihydrodioxin (Compound 22).
- Antimicrobial vs. Enzyme Inhibition : OZE-II’s dimethoxyphenyl and sulfonyl groups contribute to biofilm inhibition, whereas LMM5/LMM11 target fungal enzymes .
Physicochemical Properties
Melting points, solubility, and molecular weights vary with substituents:
Key Observations :
- Molecular Weight : The target compound’s molecular weight (~403.4) is intermediate, favoring oral bioavailability compared to bulkier analogs like LMM5 (~531.6) .
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework that includes:
- Oxadiazole Ring : Known for its diverse biological activities.
- Methanesulfonyl Group : Contributes to the compound's reactivity and potential therapeutic effects.
- Methoxybenzamide Core : Enhances solubility and bioavailability.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antibacterial | Exhibits activity against various bacterial strains by disrupting cellular functions. |
| Antiviral | Shows potential antiviral effects, particularly against hepatitis B virus (HBV). |
| Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, reducing inflammation. |
| Antioxidant | Scavenges free radicals, providing protective effects against oxidative stress. |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific bacterial enzymes, leading to antibacterial effects.
- COX Inhibition : By inhibiting COX enzymes, particularly COX-2, it reduces the production of pro-inflammatory mediators.
- Antiviral Mechanism : It may increase intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antiviral Activity Against HBV
A study investigated the antiviral properties of benzamide derivatives similar to this compound. Results indicated that certain derivatives inhibited HBV replication effectively by increasing intracellular A3G levels. The IC50 values for these compounds ranged from 1.99 µM to 3.30 µM, demonstrating significant antiviral activity against both wild-type and drug-resistant strains of HBV .
Study 2: Antibacterial Efficacy
Research on related oxadiazole compounds highlighted their antibacterial properties. These compounds were shown to disrupt bacterial cell wall synthesis and protein function, leading to cell death. The effectiveness varied based on structural modifications but consistently demonstrated promising results against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Phenyl)-1,3,4-Oxadiazole | Phenyl group at position 5 | Antibacterial |
| 2-Amino-N-benzoylbenzamide | Benzamide core | Anticancer |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Benzamide core with methylamino substitution | Broad-spectrum antiviral |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and methoxy group (δ 3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.1) .
- X-ray Crystallography : Resolves bond angles and confirms the planar oxadiazole ring geometry (e.g., C–N–C angle ~105°) .
What preliminary biological activities have been reported, and which assays are used for screening?
Q. Basic
- Antimicrobial Activity : Tested via broth microdilution (MIC: 8–32 µg/mL against S. aureus and E. coli) .
- Anticancer Potential : Evaluated using MTT assays (IC₅₀: 12 µM in HeLa cells) .
- Enzyme Inhibition : Screened against COX-2 and α-glucosidase via fluorometric assays .
How can researchers resolve contradictions in reported biological efficacy across studies?
Advanced
Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM in cancer cells) may arise from:
- Assay Variability : Differences in cell lines, incubation times, or serum content .
- Structural Analogues : Compare with derivatives (e.g., replacing 3-methanesulfonyl with 4-methylsulfonyl reduces potency by 40%) .
Methodology : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) and validate via dose-response curves .
What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Core Modifications : Replace the oxadiazole ring with thiadiazole (reduces metabolic stability) or vary substituents (e.g., electron-withdrawing groups enhance enzyme binding) .
- Pharmacophore Mapping : Identify critical moieties (e.g., methoxybenzamide for hydrophobic interactions; sulfonyl group for hydrogen bonding) .
- QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability .
How is computational modeling applied to study target interactions?
Q. Advanced
- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) with AutoDock Vina, showing sulfonyl group interaction with Arg120 .
- MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB: −1.2) and CYP3A4 metabolism .
What are the challenges in optimizing in vitro-to-in vivo translation for this compound?
Q. Advanced
- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) reveal rapid Phase I oxidation (t₁/₂: 15 min) .
- Solubility : Poor aqueous solubility (logP = 3.5) requires formulation with cyclodextrins or nanoemulsions .
- Toxicity : Screen for hERG inhibition (IC₅₀ > 10 µM) to mitigate cardiac risks .
How is enzyme inhibition kinetics analyzed, and what mechanistic insights are gained?
Q. Advanced
- Steady-State Kinetics : For α-glucosidase inhibition, Lineweaver-Burk plots show competitive inhibition (Kᵢ: 1.8 µM) .
- Time-Dependent Studies : Pre-incubation with NADH reveals irreversible binding to AlaDH, suggesting covalent modification .
What methodologies assess chemical stability under physiological conditions?
Q. Advanced
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (stable at pH 7.4; t₁/₂: 48 hr) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C .
How are biological targets validated experimentally?
Q. Advanced
- CRISPR Knockout : COX-2 KO cells show reduced cytotoxicity (IC₅₀ increases from 12 µM to >50 µM) .
- Pull-Down Assays : Biotinylated probes isolate target proteins from cell lysates for LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
